Enhanced Enzymatic Potency Relative to Lead Analog 8b in ATX Inhibition Assay
ATX inhibitor 5 (compound 10g) demonstrates a 1.6-fold improvement in enzymatic inhibitory potency compared to its closest structural analog 8b from the same THPP optimization series [1]. This potency differential is meaningful for experimental design, as it enables lower compound concentrations to achieve equivalent target engagement, potentially reducing off-target liabilities and improving signal-to-noise ratios in cellular and in vivo assays.
| Evidence Dimension | ATX enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 15.3 nM |
| Comparator Or Baseline | Compound 8b: IC₅₀ = 24.6 nM |
| Quantified Difference | 1.6-fold improvement (15.3 nM vs. 24.6 nM) |
| Conditions | In vitro enzymatic assay using recombinant ATX |
Why This Matters
This 1.6-fold potency advantage enables lower experimental concentrations, reducing potential off-target effects and improving assay signal-to-noise ratios.
- [1] Jiang N, et al. Eur J Med Chem. 2020 Feb 1;187:111904. doi: 10.1016/j.ejmech.2019.111904. View Source
